molecular formula C20H18FNO4 B2497050 (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 622796-67-2

(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Cat. No.: B2497050
CAS No.: 622796-67-2
M. Wt: 355.365
InChI Key: PMVVECUBVUVKOR-WQRHYEAKSA-N
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Description

(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a synthetic aurone derivative characterized by a benzofuran core substituted with a 3-fluorobenzylidene group at position 2 and a diethylcarbamate moiety at position 4. Aurones, a subclass of flavonoids, are recognized for their planar structure and ability to mimic natural tubulin-binding agents. This compound’s design leverages the aurone scaffold’s affinity for the colchicine-binding site on tubulin, a validated target for anticancer agents .

Properties

IUPAC Name

[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c1-3-22(4-2)20(24)25-15-8-9-16-17(12-15)26-18(19(16)23)11-13-6-5-7-14(21)10-13/h5-12H,3-4H2,1-2H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVVECUBVUVKOR-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate typically involves a multi-step process. One common approach is the condensation of 3-fluorobenzaldehyde with 3-oxo-2,3-dihydrobenzofuran in the presence of a base to form the benzylidene intermediate. This intermediate is then reacted with diethylcarbamoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The fluorine atom on the benzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce benzyl derivatives .

Mechanism of Action

The mechanism of action of (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzylidene group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. Additionally, the diethylcarbamate moiety may contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Research Findings and Discussion

  • SAR trends : Electron-withdrawing groups (e.g., fluorine, chlorine) on the benzylidene moiety correlate with enhanced tubulin-binding and anticancer activity in aurones . The target compound’s 3-fluoro group aligns with this trend.
  • Diethylcarbamate advantage : Compared to 5a’s acetonitrile, this group may reduce polarity, enhancing membrane permeability and oral bioavailability.
  • Toxicity profile : The absence of hERG inhibition in 5a suggests that aurones, including the target compound, may avoid cardiotoxicity risks associated with other chemotherapeutics .

Biological Activity

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H20FNO4\text{C}_{19}\text{H}_{20}\text{FNO}_4

Key Features:

  • Functional Groups : Contains a fluorobenzylidene moiety and a diethylcarbamate group.
  • Molecular Weight : Approximately 335.37 g/mol.

Research indicates that compounds similar to (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate may exhibit diverse biological activities, primarily through the following mechanisms:

  • Antioxidant Activity : The presence of the benzofuran structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Some derivatives have demonstrated activity against various bacterial strains, indicating potential as antimicrobial agents.

Antioxidant Activity

A study investigating the antioxidant properties of related benzofuran derivatives found that they significantly reduced reactive oxygen species (ROS) levels in vitro. The mechanism was attributed to the ability of these compounds to scavenge free radicals effectively .

Anti-inflammatory Effects

Another research effort focused on a similar compound's anti-inflammatory effects in a murine model of arthritis. The results indicated a marked reduction in swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

Antimicrobial Activity

In a comparative study of several benzofuran derivatives, one compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as templates for developing new antibiotics .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/Effective ConcentrationReference
This compoundAntioxidantNot specified
Benzofuran derivative AAnti-inflammatory50 µM
Benzofuran derivative BAntimicrobial25 µg/mL

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